molecular formula C13H18O B8100069 ((1S,2R,3aR,4S,7R,7aS)-2-Vinyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)methanol

((1S,2R,3aR,4S,7R,7aS)-2-Vinyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)methanol

Cat. No.: B8100069
M. Wt: 190.28 g/mol
InChI Key: TUKCETFBHINAIA-FQIARQCESA-N
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Description

This compound (CAS: 77189-15-2) is a bicyclic methanol derivative with a complex stereochemical profile. Its structure features a norbornene-like 4,7-methanoinden core, a vinyl substituent at position 2, and a hydroxymethyl group at position 1. Synthesized by Amadis Chemical Company Limited, it serves as a key intermediate in pharmaceutical and materials science applications .

Properties

IUPAC Name

[(1R,2S,3S,4R,6R,7S)-4-ethenyl-3-tricyclo[5.2.1.02,6]dec-8-enyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-8-6-11-9-3-4-10(5-9)13(11)12(8)7-14/h2-4,8-14H,1,5-7H2/t8-,9+,10-,11+,12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCETFBHINAIA-FQIARQCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC2C3CC(C2C1CO)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1C[C@@H]2[C@H]3C[C@@H]([C@@H]2[C@H]1CO)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1S,2R,3aR,4S,7R,7aS)-2-Vinyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)methanol , also known by its CAS number 77189-15-2, is a complex organic molecule notable for its unique stereochemistry and potential biological activities. This article aims to explore the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 190.28 g/mol
  • Structure : The compound features a vinyl group attached to a hexahydro-methanoindenyl framework with multiple chiral centers that influence its biological activity.

Biological Activity Overview

Biological activity is typically assessed through various bioassays that evaluate the compound's effects on living cells or organisms. The following sections detail specific activities observed in studies related to this compound.

Antimicrobial Activity

Research indicates that compounds structurally similar to ((1S,2R,3aR,4S,7R,7aS)-2-Vinyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)methanol exhibit significant antimicrobial properties. For instance:

Compound NameActivityReference
Compound AStrong anti-cancer properties
Compound BKnown for antimicrobial activity
Compound CPotential use in neuropharmacology

These comparisons highlight the potential of ((1S,2R,3aR,4S,7R,7aS)-2-Vinyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)methanol in various therapeutic applications.

Neuropharmacological Effects

The compound's structural features suggest possible interactions with neurological pathways. Preliminary studies have indicated potential neuroprotective effects. Further exploration is required to establish mechanisms and efficacy.

Study 1: Antimicrobial Efficacy

A study conducted on similar compounds revealed that those with a vinyl group demonstrated enhanced antimicrobial activity against various bacterial strains. The study utilized bioassays to measure the minimum inhibitory concentration (MIC) of the compounds tested.

Study 2: Neuroprotective Properties

In vitro studies have shown that related hexahydro frameworks can exhibit neuroprotective effects by modulating neurotransmitter levels. The specific mechanisms remain under investigation but suggest potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Activity Reference
Target Compound C14H18O 218.30 2-Vinyl, 1-hydroxymethyl Pharmaceutical intermediate
Lurasidone Impurity ACI 124021 C28H35ClN4O2S 527.12 Benzisothiazolyl-piperazine, dione 5-HT2A/D2 receptor modulation
1-α-Vinyl-1-β-hydroxy-5-oxo-7a-methyl-hexahydroindene C12H16O2 192.25 5-Ketone, 7a-methyl Ethynylation reactions
(3aR,4S,7R,7aS)-2-Methyl-2-(trimethylammonio)propyl-methanoisoindolium Iodide C16H29IN2O 416.23 Quaternary ammonium, methyl Anion exchange membranes
cis-(2,3,3a,7a-Tetrahydro-1H-indene-4-yl)methanol C10H14O 150.22 None (simpler indene) Reactivity studies

Key Findings and Implications

  • Substituent Effects : The vinyl and hydroxymethyl groups in the target compound enhance reactivity and solubility, making it versatile for derivatization.
  • Stereochemical Sensitivity: Minor stereochemical changes (e.g., in octahydroinden derivatives) significantly alter biological activity and physical properties .
  • Application-Driven Design : Ionic or bulky substituents (e.g., quaternary ammonium, benzisothiazole) tailor compounds for specific uses, such as drug delivery or polymer science .

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